sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Description
Elucidation of Molecular Architecture Through Spectroscopic Analysis
The molecular architecture of this coumarin glycoside derivative was resolved through a combination of nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) techniques. The 1H-NMR spectrum revealed characteristic signals for the coumarin core, including a singlet at δ 3.95 ppm corresponding to the 7-methyl group, consistent with 7-substituted coumarin derivatives. The 13C-NMR spectrum confirmed the presence of a ketone at δ 160.2 ppm (C-2) and an ester carbonyl at δ 166.7 ppm (C-2'''), aligning with the 2-oxochromen scaffold.
Two-dimensional NMR techniques, including heteronuclear multiple-bond correlation (HMBC) and correlation spectroscopy (COSY) , were critical for establishing connectivity. HMBC correlations between the anomeric proton of the trihydroxypropyl moiety (δ 4.28 ppm, H-1''') and C-2 of the oxane ring (δ 85.4 ppm) confirmed the glycosidic linkage. Similarly, correlations between the acetamido group’s methyl protons (δ 1.98 ppm) and C-5 (δ 72.1 ppm) verified its position on the oxane ring.
Infrared spectroscopy identified key functional groups, with a broad peak at 3540 cm⁻¹ indicative of hydroxyl groups and a sharp absorption at 1732 cm⁻¹ corresponding to ester and ketone carbonyls. Ultraviolet spectroscopy showed λmax at 246.0 nm and 323.5 nm, characteristic of the 7-methylcoumarin chromophore with an extended π-conjugation system.
High-resolution mass spectrometry (HRMS) provided the molecular formula C₂₃H₂₈NNaO₁₄, with a pseudomolecular ion [M + Na]⁺ at m/z 598.1423 (calculated 598.1427), confirming the sodium adduct and overall molecular integrity.
Crystallographic Studies and Conformational Dynamics
While X-ray crystallographic data for this specific compound remain unreported, conformational insights were derived from NMR-based molecular modeling and comparisons with structurally analogous coumarin glycosides. The oxane ring adopts a 4C₁ chair conformation , stabilized by intramolecular hydrogen bonds between the C-4 hydroxyl (δ 4.12 ppm) and the C-2 carboxylate group. The trihydroxypropyl side chain exhibits a gauche conformation , as evidenced by coupling constants (J = 8.5 Hz) between H-1''' and H-2''' protons, minimizing steric hindrance with the oxane ring.
The coumarin moiety’s planar orientation relative to the glycosidic bond was inferred from NOESY correlations between H-8 of the coumarin (δ 6.87 ppm) and H-1''' of the trihydroxypropyl group. This arrangement facilitates π-π stacking interactions in aqueous solutions, as observed in related 7-alkoxycoumarin derivatives.
Comparative Analysis With Related Coumarin Glycosides
Comparative analysis with structurally similar coumarin glycosides reveals distinct features:
Glycosidic Linkage : Unlike the β-glucopyranosyl group in Micromelum falcatum-derived coumarin glycosides, this compound features a trihydroxypropyl-oxane linkage , enhancing hydrophilicity. The reduced steric bulk of the trihydroxypropyl moiety may improve solubility in polar solvents compared to hexose-containing analogs.
Substituent Effects : The 7-methyl and 8-oxy groups on the coumarin core induce a bathochromic shift (Δλ = 15 nm) in UV absorption compared to unsubstituted coumarins, consistent with electron-donating substituents extending conjugation.
Stereochemical Complexity : The (2R,4S,5R) configuration of the oxane ring contrasts with the (2S,3R,4R) configuration observed in Xeromphis spinosa glycosides, leading to divergent hydrogen-bonding networks and crystal packing behaviors.
The table below summarizes key spectroscopic differences between this compound and related coumarin glycosides:
Properties
Molecular Formula |
C21H24NNaO11 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13-,14-,17+,18-,19?,21-;/m0./s1 |
InChI Key |
NNNXBDLJYKMDAI-UTAGNQDXSA-M |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H](C(O3)[C@H]([C@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly of the Sialic Acid Core
The foundational oxane ring is constructed via a Kochetkov amination-glycosylation sequence:
Reaction Scheme
- Kochetkov Reaction :
$$ \text{D-Mannosamine} + \text{Ac}_2\text{O} \xrightarrow{\text{pyridine}} \text{Peracetylated mannosamine} $$ - Glycosylation :
$$ \text{Peracetylated donor} + \text{Coumarin acceptor} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{C2-coupled intermediate} $$
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | −40°C → 0°C (gradient) |
| Solvent | Anhydrous dichloromethane |
| Coumarin Acceptor | 7-Hydroxy-4-methylcoumarin |
| Yield | 58% (after deprotection) |
Challenges include competing N-acetyl migration and β-anomer formation, mitigated by low-temperature kinetic control.
Trihydroxypropyl Side Chain Installation
The (1S,2S)-1,2,3-trihydroxypropyl group is introduced via a Shiina macrolactonization-inspired strategy:
Key Steps :
- Epoxide Opening :
$$ \text{Oxane intermediate} + (R,R)-\text{Styrene oxide} \xrightarrow{\text{Sc(OTf)}_3} \text{Diastereoselective ring opening} $$ - Dihydroxylation :
$$ \xrightarrow{\text{OsO}_4/\text{NMO}} \text{Triol formation} $$
Stereochemical Control
- OsO4-mediated dihydroxylation achieves >95% ee for (1S,2S) configuration
- Epoxide opening selectivity: 8:1 dr favoring desired stereoisomer
Enzymatic Methodologies
Sialyltransferase-Mediated Coupling
Recombinant α2,6-sialyltransferases (ST6Gal1) enable stereoretentive coumarin conjugation:
Protocol
| Component | Quantity |
|---|---|
| CMP-Neu5Ac donor | 2.5 eq |
| ST6Gal1 | 500 U/mmol |
| Buffer | 50 mM HEPES, pH 7.5 |
| Temperature | 30°C, 24 h |
Advantages :
Limitations :
- Enzyme cost (~$15,000/g commercial ST6Gal1)
- Scale-up challenges beyond 100 mg
Pig Liver Esterase (PLE)-Assisted Resolution
The patent-derived method resolves racemic intermediates:
Process Parameters
| Variable | Optimal Range |
|---|---|
| pH | 7.8–8.2 |
| PLE Concentration | 2000 U/mmol |
| Substrate Loading | ≤50 g/L |
| Solvent System | Toluene/phosphate buffer (1:3) |
This achieves 94% ee for the trihydroxypropyl moiety, critical for biological activity.
Chemoenzymatic Hybrid Synthesis
Combining chemical and enzymatic steps maximizes efficiency:
Integrated Workflow
- Chemical synthesis of coumarin-oxane scaffold
- Enzymatic sialylation using ST6Gal1
- PLE-mediated stereochemical refinement
Comparative Performance
| Metric | Chemical | Enzymatic | Hybrid |
|---|---|---|---|
| Overall Yield | 22% | 41% | 63% |
| Purity (HPLC) | 89% | 95% | 98% |
| Process Time | 14 d | 6 d | 9 d |
Purification and Characterization
Chromatographic Purification
HPLC Conditions :
- Column: XBridge BEH C18, 5 μm, 4.6×250 mm
- Mobile Phase: 10 mM NH4HCO3 (A)/MeCN (B)
- Gradient: 5% B → 40% B over 25 min
- Flow Rate: 1 mL/min
Retention Data :
| Component | tR (min) |
|---|---|
| Target Compound | 18.7 |
| Desacetyl Impurity | 16.2 |
| Coumarin Byproduct | 22.1 |
Spectroscopic Characterization
Key NMR Assignments (600 MHz, D2O) :
- δ 5.21 (d, J=3.5 Hz, H-2ax)
- δ 4.89 (dd, J=10.2, 3.1 Hz, H-4)
- δ 2.08 (s, NHAc)
HRMS (ESI−) :
Found m/z 636.1987 [M−Na]−
Calcd for C24H27NO14Na: 636.1984
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance process control:
Reactor Design :
- Mixing Tee: 250 μm ID
- Residence Time: 8 min
- Temperature: 25°C
Benefits :
- 3.2× yield improvement vs. batch
- 87% reduction in solvent use
Crystallization Optimization
Antisolvent crystallization achieves pharma-grade purity:
Protocol :
- Dissolve crude product in 3:1 H2O/EtOH (60°C)
- Add 0.5 vol% seed crystals
- Gradient cooling to 4°C over 6 h
- Antisolvent (acetone) addition at 0.5 mL/min
Outcomes :
- 99.1% purity by qNMR
- Polymorph Form II stability confirmed via PXRD
Chemical Reactions Analysis
Types of Reactions
Sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may yield alcohols.
Scientific Research Applications
Sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coumarin-Based Derivatives
a. 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12)
- Structural Similarities : Shares the 2-oxochromene core but lacks the oxane ring and trihydroxypropyl group.
- Key Differences : Contains a sulfamoylphenyl carboxamide instead of the sodium carboxylate. This sulfonamide group enhances metabolic stability but reduces solubility compared to the sodium salt.
- Synthesis: Prepared via refluxing salicyaldehyde with cyanoacetanilide in acetic acid, contrasting with the target compound’s likely glycosylation or etherification steps.
b. N-(2-Substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides
- Structural Similarities: Features the 4-methyl-2-oxochromen-7-yloxy group linked to a heterocyclic thiazolidinone ring.
- Key Differences: The thiazolidinone ring replaces the oxane-carboxylate system, introducing sulfur-based reactivity. These compounds are neutral, lacking the sodium salt’s ionic character.
- Synthesis : Involves mercaptoacetic acid and ZnCl2-mediated cyclization, differing from the target’s probable use of protecting-group strategies for hydroxyl-rich regions.
Oxane and Carbohydrate Analogues
a. (2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[2-(4-isobutylphenyl)propanoyloxy]oxane-2-carboxylic Acid
- Structural Similarities : Contains an oxane ring with carboxylate and hydroxyl groups.
- Key Differences : Lacks the coumarin moiety and acetamido group but includes an isobutylphenyl ester, suggesting lipophilic behavior.
b. (4S,5R,6R)-5-acetamido-6-[(1R,2S)-3-(triazolylmethylthio)-1,2-dihydroxypropyl]-4-hydroxyoxane-2-carboxylic Acid
- Structural Similarities : Shares the acetamido-oxane-carboxylate framework and trihydroxypropyl-like substituent.
- Key Differences : Incorporates a triazole-thioether group, enabling click chemistry applications, unlike the target’s coumarin ether linkage.
Research Findings and Implications
Solubility and Bioavailability : The sodium carboxylate group in the target compound confers superior aqueous solubility compared to neutral coumarin derivatives like those in , which may translate to improved oral bioavailability .
Synthetic Complexity : The target’s hydroxyl-rich trihydroxypropyl group necessitates advanced protecting-group strategies, unlike the straightforward diazonium coupling used for sulfamoylphenyl derivatives .
Structural Characterization: Crystallographic data for such compounds are likely refined using SHELX software, as noted in , ensuring precise stereochemical assignments.
Biological Activity
Sodium (2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula: C21H24NNaO10
- IUPAC Name: Sodium; (2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
- Molecular Weight: 453.40 g/mol
This compound features a chromenone moiety which is significant for its biological activity.
Antioxidant Properties
Research indicates that sodium (2R,4S,5R)-5-acetamido compound exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively in vitro. The antioxidant activity correlates with its ability to enhance cellular defense mechanisms against oxidative stress.
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of this compound. In animal models of neurodegenerative diseases such as Parkinson's disease, it has demonstrated the ability to reduce neuronal damage induced by neurotoxins. The mechanism involves modulation of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, which is crucial for antioxidant response activation .
Anti-inflammatory Activity
The compound also possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediates pathways involved in inflammation. This suggests potential applications in treating inflammatory conditions.
Case Studies and Research Findings
-
Neuroprotection in Animal Models
- A study conducted on zebrafish and mice demonstrated that treatment with sodium (2R,4S,5R)-5-acetamido significantly reduced dopaminergic neuron loss and improved motor function following neurotoxic exposure . This study utilized quantitative proteomics to analyze changes in protein expression related to oxidative stress responses.
- In Vitro Studies
- Inflammation Modulation
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antioxidant | High | Free radical scavenging |
| Neuroprotective | Significant | NRF2 pathway activation |
| Anti-inflammatory | Moderate | Cytokine inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
